The Discovery and Initial Characterization of Human Coronavirus NL63: A Technical Overview
The Discovery and Initial Characterization of Human Coronavirus NL63: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal discovery and initial scientific characterization of Human Coronavirus NL63 (HCoV-NL63), a significant respiratory pathogen. The document details the methodologies employed in its identification, its genomic and structural properties, and the early understanding of its interaction with host cells.
Discovery and Isolation
Human Coronavirus NL63 was first identified in 2004 in the Netherlands.[1][2] The initial isolation was from a 7-month-old child presenting with severe respiratory symptoms, including bronchiolitis, conjunctivitis, and fever.[1][3][4] Standard diagnostic tests for known respiratory viruses on a nasopharyngeal aspirate from the patient were negative.[1][3]
Researchers inoculated tertiary monkey kidney (tMK) cells with the clinical sample, which resulted in a visible cytopathic effect.[3] The infectious agent was subsequently passaged onto LLC-MK2, a monkey kidney cell line, for further propagation.[3][5][6] Concurrently, another research group independently reported the identification of essentially the same virus.[1][7] Retrospective studies later detected HCoV-NL63 in samples dating back to at least 1988, indicating that the virus had been circulating in the human population for a considerable time before its formal discovery.[7]
Initial Clinical Presentation
The first identified cases of HCoV-NL63 infection were primarily in young children, the elderly, and immunocompromised individuals, often presenting with severe lower respiratory tract illness.[2][3][7][8]
| Parameter | Description | Reference |
| Patient | 7-month-old child | [1][3][4] |
| Presenting Symptoms | Coryza, conjunctivitis, fever | [1][3] |
| Clinical Diagnosis | Bronchiolitis | [1][3][7] |
| Sample Type | Nasopharyngeal aspirate | [1][3] |
Table 1: Summary of the initial HCoV-NL63 index case.
Initial Characterization
Following its isolation, HCoV-NL63 was characterized as an enveloped, positive-sense, single-stranded RNA virus, with the typical crown-like surface projections that define the Coronaviridae family.[2][3] Phylogenetic analysis placed it as a new member of the group I coronaviruses (now classified as Alphacoronavirus).[2][3][4]
Genomic Organization
The complete genome of HCoV-NL63 was sequenced, revealing a typical coronavirus gene order: 5'-replicase (ORF1a/1b), Spike (S), ORF3, Envelope (E), Membrane (M), and Nucleocapsid (N)-3'.[3][9] The genome was noted for its particularly low Guanine-Cytosine (GC) content compared to other coronaviruses.[9]
| Characteristic | Value | Reference |
| Virus Family | Coronaviridae | [3] |
| Genus | Alphacoronavirus | [2] |
| Genome Type | Positive-sense, single-stranded RNA | [2][3] |
| Approximate Genome Size | 27-32 kb | [9] |
| Genome GC Content | ~34% | [9] |
| Gene Order | 1a-1b-S-ORF3-E-M-N | [9] |
Table 2: Genomic characteristics of HCoV-NL63.
Host Cell Receptor Identification
A crucial finding in the initial characterization was the identification of Angiotensin-Converting Enzyme 2 (ACE2) as the functional cellular receptor for HCoV-NL63.[2][10][11] This was a significant discovery, as ACE2 was already known as the receptor for the then-recently emerged SARS-CoV, a group II (Beta)-coronavirus.[10][12] Despite sharing a receptor, the spike protein receptor-binding domains (RBDs) of HCoV-NL63 and SARS-CoV were found to have no structural homology, indicating a convergent evolutionary path for receptor usage.[12] The interaction between the HCoV-NL63 spike protein and ACE2 was shown to be of a lower affinity than that of SARS-CoV, which may contribute to the different pathogenic outcomes of the two viruses.[1]
Early Epidemiology
Following its discovery, studies quickly established the global distribution of HCoV-NL63.[1][3][8] Initial prevalence studies detected the virus in 1.0% to 9.3% of individuals with respiratory tract infections.[7] It was identified as a cause of both mild upper respiratory symptoms and more severe lower respiratory tract diseases, such as bronchiolitis and croup, particularly in children.[1][2][7][8]
| Study Location | Patient Population | Detection Rate (%) | Reference |
| Australia | Patients with acute respiratory disease | 2.1% | [3] |
| Germany | Children with lower respiratory tract illness | 5.2% | [3] |
| Hong Kong | Hospitalized children with acute RTIs | 2.6% | [13] |
| France | Hospitalized children with respiratory tract infections | 9.3% | [4] |
Table 3: Initial prevalence data for HCoV-NL63 in various early studies.
Experimental Protocols
Virus Isolation and Cultivation
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Sample Collection : Nasopharyngeal aspirates were collected from patients presenting with respiratory illness.[3]
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Initial Inoculation : Samples were inoculated onto tertiary monkey kidney (tMK) cells.[3]
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Monitoring : Cultures were monitored for the appearance of a cytopathic effect (CPE).[3]
-
Propagation : The virus was subsequently passaged and propagated in the LLC-MK2 cell line for further analysis and characterization.[3][5][14]
Virus Identification: VIDISCA
The novel virus was identified using a technique called Virus Discovery cDNA-AFLP (VIDISCA).[1][3]
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Filtration : Supernatant from the infected cell culture was filtered to remove cellular debris.
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Nuclease Treatment : The filtrate was treated with DNase and RNase to digest unprotected host nucleic acids, leaving viral genomes within virions intact.
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Nucleic Acid Extraction : RNA was extracted from the purified virions.
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Reverse Transcription & Second-Strand Synthesis : The viral RNA was converted into double-stranded cDNA.
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Restriction Enzyme Digestion : The cDNA was digested with restriction enzymes.
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Ligation of Adaptors : Specific DNA adaptors were ligated to the ends of the cDNA fragments.
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PCR Amplification : The fragments were amplified via PCR using primers that anneal to the ligated adaptors.
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Sequencing and Analysis : The amplified PCR products were sequenced, and the resulting sequences were compared to public databases to identify sequence homology, which in this case pointed to the Coronaviridae family.[3]
Molecular Detection
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Method : Reverse Transcription-PCR (RT-PCR) was established as the primary method for detecting HCoV-NL63 RNA in clinical specimens.[4][15]
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Target Genes : Primers were typically designed to target conserved regions of the viral genome, such as the RNA-dependent RNA polymerase (RdRp) gene in ORF1b or the Nucleocapsid (N) gene.[3]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the discovery and isolation of HCoV-NL63.
References
- 1. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human coronavirus NL63 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Human Coronavirus NL63, France - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human coronavirus NL63: a clinically important virus? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Human Coronaviruses NL63 and HKU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome structure and transcriptional regulation of human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of human coronavirus NL63 infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pnas.org [pnas.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Isolation of Human Coronaviruses OC43, HKU1, NL63, and 229E in Yamagata, Japan, Using Primary Human Airway Epithelium Cells Cultured by Employing an Air-Liquid Interface Culture [jstage.jst.go.jp]
- 15. Discovery of a subgenotype of human coronavirus NL63 associated with severe lower respiratory tract infection in China, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
